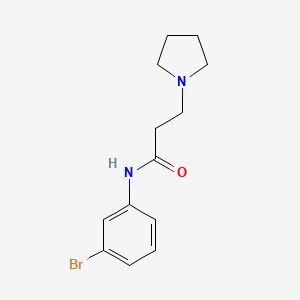
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a bromophenyl group attached to a pyrrolidinylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 3-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as amines or alcohols.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins or its effect on cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyrrolidinylpropanamide moiety can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar bromophenyl group but differs in the structure of the amide moiety.
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: This compound contains a quinazoline scaffold instead of the pyrrolidinylpropanamide moiety.
Uniqueness
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to its specific combination of the bromophenyl group and the pyrrolidinylpropanamide moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H17BrN2O |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17BrN2O/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
Clé InChI |
WCPHOHCVISFQHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















